フォサンプレナビルカルシウム

概要

説明

フォサムプレナビルカルシウムは、主にヒト免疫不全ウイルス(HIV)感染症の治療に使用されるプロテアーゼ阻害剤であるアンプレナビル のプロドラッグです。Lexiva および Telzir という商品名で販売されています。 フォサムプレナビルカルシウムは、体内での代謝によって活性薬であるアンプレナビルを放出し、HIV-1 プロテアーゼ酵素を阻害し、ウイルスの成熟を阻止するように設計されています .

2. 製法

合成経路と反応条件: フォサムプレナビルカルシウムの合成には、アンプレナビルをリン酸でエステル化してリン酸エステルを生成するなど、複数の工程が含まれます。その後、カルシウム塩を生成します。 このプロセスにより、高純度で異性体不純物が最小限のフォサムプレナビルカルシウムを生成することができます .

工業生産方法: フォサムプレナビルカルシウムの工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、調製中にステアリルアミンを反ケーキング剤として使用することが含まれます .

作用機序

フォサムプレナビルカルシウムは、腸上皮細胞の細胞ホスファターゼによってアンプレナビルに急速に加水分解されます。アンプレナビルはその後、HIV-1 プロテアーゼ酵素の活性部位に結合し、その活性を阻害します。 これにより、ウイルスの Gag-Pol ポリタンパク質前駆体が機能的なタンパク質に分解されるのを防ぎ、ウイルスの成熟を阻害し、新しい細胞に感染する能力を低下させます .

類似の化合物:

- アンプレナビル

- ロピナビル

- リトナビル

比較: フォサムプレナビルカルシウムは、アンプレナビルの薬物動態特性を改善するように設計されたプロドラッグである点でユニークです。アンプレナビルと比較して、フォサムプレナビルカルシウムは溶解性とバイオアベイラビリティが優れており、服用回数を減らし、患者のコンプライアンスを向上させることができます。 ロピナビルやリトナビルなどの他のプロテアーゼ阻害剤と比較して、フォサムプレナビルカルシウムは同様の有効性を示しますが、副作用プロファイルや薬物相互作用の可能性が異なる場合があります .

科学的研究の応用

Fosamprenavir calcium is extensively used in the treatment of HIV-1 infections. It is often used in combination with other antiretroviral agents to enhance its efficacy. The compound has been studied for its pharmacokinetics, pharmacodynamics, and clinical efficacy in various populations, including treatment-naïve and treatment-experienced patients .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir calcium involves multiple steps, including the esterification of amprenavir with phosphoric acid to form the phosphate ester. This is followed by the formation of the calcium salt. The process ensures the production of fosamprenavir calcium with high purity and minimal isomer impurities .

Industrial Production Methods: Industrial production of fosamprenavir calcium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of stearylamine as an anticaking agent during the preparation .

化学反応の分析

反応の種類: フォサムプレナビルカルシウムは、体内では加水分解を受けてアンプレナビルを放出します。 この加水分解は、腸上皮細胞の細胞ホスファターゼによって触媒されます .

一般的な試薬と条件: 加水分解反応には、細胞ホスファターゼの存在が必要であり、消化管内で生理学的条件下で行われます .

生成される主要な生成物: フォサムプレナビルカルシウムの加水分解によって生成される主な生成物は、活性なプロテアーゼ阻害剤であるアンプレナビルです .

4. 科学研究における用途

フォサムプレナビルカルシウムは、HIV-1 感染症の治療に広く使用されています。その有効性を高めるために、他の抗レトロウイルス薬と組み合わせて使用されることが多いです。 この化合物は、治療歴のない患者および治療歴のある患者を含むさまざまな集団における薬物動態、薬力学、および臨床的有効性について研究されてきました .

類似化合物との比較

- Amprenavir

- Lopinavir

- Ritonavir

Comparison: Fosamprenavir calcium is unique in that it is a prodrug, designed to improve the pharmacokinetic properties of amprenavir. Compared to amprenavir, fosamprenavir calcium has better solubility and bioavailability, allowing for reduced pill burden and improved patient compliance. When compared to other protease inhibitors like lopinavir and ritonavir, fosamprenavir calcium offers similar efficacy but may have different side effect profiles and drug interaction potentials .

特性

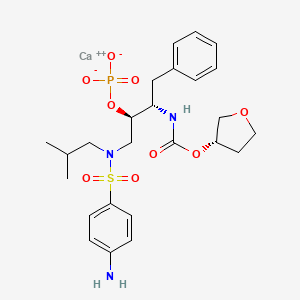

CAS番号 |

226700-81-8 |

|---|---|

分子式 |

C25H36CaN3O9PS |

分子量 |

625.7 g/mol |

IUPAC名 |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1 |

InChIキー |

XOGQXKBFJZURRD-HQROKSDRSA-N |

SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |

異性体SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

正規SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

外観 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

226700-81-8 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

溶解性 |

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/ 6.85e-01 g/L |

同義語 |

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester fos-amprenavir fosamprenavir fosamprenavir calcium GW 433908 GW 433908G GW 908 GW-433908 GW-433908G GW-908 GW433908 GW433908G GW908 cpd Lexiva VX 175 VX-175 VX175 cpd |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fosamprenavir Calcium exert its antiviral activity?

A1: Fosamprenavir Calcium itself is a prodrug, meaning it is inactive until metabolized in the body [, ]. It is converted to its active form, Amprenavir, by cellular phosphatases, primarily in the intestinal epithelial cells []. Amprenavir acts as a human immunodeficiency virus type 1 (HIV-1) protease inhibitor [, ]. It binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag-Pol polyproteins [, ]. This disruption in the viral life cycle results in the formation of immature, non-infectious viral particles, thus inhibiting HIV-1 replication [, ].

Q2: What spectroscopic techniques are used to characterize Fosamprenavir Calcium?

A2: Several spectroscopic techniques are employed for characterization:

- Fourier-transform infrared spectroscopy (FTIR): Used to identify functional groups and analyze the drug's interaction with excipients in formulations [, ].

- Powder X-ray Diffraction (PXRD): Provides information about the crystalline structure of Fosamprenavir Calcium, distinguishing different polymorphs [, ].

- Nuclear Magnetic Resonance (NMR): Confirms the structure and conjugation of Fosamprenavir Calcium with drug delivery systems like dendrimers [].

Q3: What are the major stability concerns for Fosamprenavir Calcium?

A4: Fosamprenavir Calcium exhibits degradation under acidic, basic, and oxidative conditions []. It is also susceptible to hydrolysis [].

Q4: How does the crystalline form of Fosamprenavir Calcium affect its stability?

A5: The presence of water in the crystalline structure of the commercial Form I is crucial for maintaining its crystallinity []. Dehydration can lead to amorphization, potentially impacting stability [].

Q5: What is being done to improve the stability of Fosamprenavir Calcium in formulations?

A6: One approach to enhancing stability involves utilizing dendrimers as drug delivery systems []. These three-dimensional polymeric structures can encapsulate Fosamprenavir Calcium, potentially shielding it from degradation and improving its overall stability.

Q6: Does Fosamprenavir Calcium possess any catalytic properties?

A6: Fosamprenavir Calcium, as a prodrug and HIV-1 protease inhibitor, does not possess intrinsic catalytic properties. Its mechanism of action relies on binding and inhibiting the catalytic activity of the HIV-1 protease enzyme, rather than exhibiting catalytic activity itself.

Q7: Have any computational studies been conducted on Fosamprenavir Calcium?

A8: While the provided papers do not delve into computational modeling of Fosamprenavir Calcium, researchers have used simulations to monitor particle size distribution during crystallization []. This approach, using a crystallization calibration model, offers insights into controlling the physical properties of the drug during manufacturing.

Q8: What formulation strategies are employed to enhance the bioavailability of Fosamprenavir Calcium?

A10: Fosamprenavir Calcium is formulated as a prodrug specifically to improve its oral bioavailability compared to its active form, Amprenavir [, ].

Q9: Are there specific regulatory guidelines regarding the control of elemental impurities in Fosamprenavir Calcium?

A11: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline specifically addresses the control of elemental impurities in drug products like Fosamprenavir Calcium []. This guideline outlines limits for elemental impurities based on their toxicity and potential for occurrence.

Q10: How is Fosamprenavir Calcium metabolized in the body?

A12: Fosamprenavir Calcium is rapidly hydrolyzed to Amprenavir by cellular phosphatases after absorption [, ]. Amprenavir then undergoes extensive metabolism, primarily by the cytochrome P450 3A4 enzyme in the liver [].

Q11: Does Fosamprenavir Calcium have any known drug interactions?

A13: As a prodrug of Amprenavir, Fosamprenavir Calcium shares its drug interaction profile, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 [, ].

Q12: What is the primary clinical application of Fosamprenavir Calcium?

A14: Fosamprenavir Calcium, in combination with other antiretroviral agents, is indicated for treating HIV-1 infection in adults and children [, , ].

Q13: Are there any clinical studies comparing the efficacy of Fosamprenavir Calcium to other HIV-1 protease inhibitors?

A15: Yes, head-to-head clinical trials have demonstrated that the antiviral efficacy of ritonavir-boosted Fosamprenavir Calcium is comparable to ritonavir-boosted Lopinavir, another HIV-1 protease inhibitor, in treatment-naïve patients [].

Q14: Is there a risk of developing resistance to Fosamprenavir Calcium during treatment?

A16: While Fosamprenavir Calcium, like all antiretroviral drugs, carries a risk of resistance development, it is notable for its high genetic barrier to resistance []. This characteristic makes it more challenging for the virus to develop mutations conferring resistance to the drug.

Q15: What are the most common side effects associated with Fosamprenavir Calcium?

A17: The most frequently reported side effects are gastrointestinal disturbances and skin rash [, ].

Q16: Are there any ongoing efforts to develop targeted drug delivery systems for Fosamprenavir Calcium?

A18: Yes, researchers are exploring the use of dendrimers as a potential targeted delivery system for Fosamprenavir Calcium []. By conjugating the drug to these nano-sized polymers, it might be possible to improve its delivery to specific cells or tissues, potentially enhancing efficacy and reducing side effects.

Q17: What analytical techniques are commonly used to quantify Fosamprenavir Calcium in pharmaceutical formulations?

A17: Several analytical methods are employed:

- High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating, identifying, and quantifying Fosamprenavir Calcium in various matrices, including formulations [, , , ].

- UV Spectrophotometry: A simpler and faster method for quantifying Fosamprenavir Calcium in formulations [].

- High-Performance Thin Layer Chromatography (HPTLC): Offers an alternative to HPLC for quantitative analysis [].

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to determine trace element impurities in Fosamprenavir Calcium according to ICH Q3D guidelines [].

Q18: What is a stability-indicating method, and why is it crucial for analyzing Fosamprenavir Calcium?

A21: A stability-indicating method is an analytical technique that can accurately measure the active ingredient of a drug, like Fosamprenavir Calcium, without interference from degradation products [, , ]. This is critical to ensuring that the drug product remains safe and effective throughout its shelf life.

Q19: How does the solubility of Fosamprenavir Calcium impact its bioavailability?

A22: While the provided research does not delve into specific solubility studies, it does mention that Fosamprenavir Calcium was designed to overcome the low oral bioavailability of Amprenavir [, ]. This suggests that Fosamprenavir Calcium likely possesses improved solubility and dissolution characteristics compared to its active form, leading to better absorption in the gastrointestinal tract.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。